molecular formula C11H11N3O3S B2988917 5-[(1,3-benzodioxol-5-yloxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol CAS No. 897831-07-1

5-[(1,3-benzodioxol-5-yloxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol

Cat. No.: B2988917
CAS No.: 897831-07-1
M. Wt: 265.29
InChI Key: MFBGSWQZWQISKJ-UHFFFAOYSA-N
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Description

The compound 5-[(1,3-benzodioxol-5-yloxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol (abbreviated as BMTT for clarity) belongs to the 1,2,4-triazole-3-thiol class, which is renowned for diverse pharmacological and industrial applications. Structurally, it features:

  • A 1,3-benzodioxole moiety linked via an oxymethyl group at position 5 of the triazole ring.
  • A methyl group at position 2.
  • A thiol (-SH) group at position 2.

This scaffold is chemically versatile, enabling modifications that influence solubility, stability, and biological activity.

Properties

IUPAC Name

3-(1,3-benzodioxol-5-yloxymethyl)-4-methyl-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O3S/c1-14-10(12-13-11(14)18)5-15-7-2-3-8-9(4-7)17-6-16-8/h2-4H,5-6H2,1H3,(H,13,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFBGSWQZWQISKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NNC1=S)COC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(1,3-benzodioxol-5-yloxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol typically involves the reaction of 1,3-benzodioxole derivatives with triazole precursors under specific conditions. One common method includes the use of a palladium-catalyzed C-N cross-coupling reaction, which is known for its efficiency in forming carbon-nitrogen bonds . The reaction conditions often involve the use of a base such as cesium carbonate and a ligand like BINAP (2,2’-bis(diphenylphosphino)-1,1’-binaphthyl) to facilitate the coupling process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-[(1,3-benzodioxol-5-yloxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to reduce specific functional groups within the molecule.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups .

Scientific Research Applications

5-[(1,3-benzodioxol-5-yloxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-[(1,3-benzodioxol-5-yloxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include the modulation of signal transduction processes and the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Physicochemical Properties

The table below compares BMTT with analogous triazole-thiol derivatives, focusing on substituents and key properties:

Compound Name Substituent at Position 5 Position 4 Group Melting Point (°C) HPLC Purity (%) Key References
BMTT (1,3-Benzodioxol-5-yloxy)methyl Methyl Not reported Not reported
5-(Adamantan-1-yl)-3-[(4-chlorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazole Adamantyl + 4-chlorobenzylthio Methyl Not reported Not reported
Compound 16 () (3-Trifluoromethylbenzylthio) Methyl 170–173 97.51
Compound 17 () (4-Trifluoromethylbenzylthio) Methyl 188.8–190.3 98.65
5-(4-Ethoxyphenyl)-4-[(2E)-2-(4-methylbenzylidene)hydrazino]-4H-1,2,4-triazole-3-thiol 4-Ethoxyphenyl + hydrazine-linked benzyl Methyl Not reported Not reported

Key Observations :

  • Substituent Effects : The benzodioxole group in BMTT may enhance π-π stacking interactions in biological targets compared to alkyl or halogenated substituents .
  • Melting Points : Compounds with trifluoromethylbenzylthio groups (e.g., Compounds 16 and 17) exhibit higher melting points (>170°C), suggesting stronger intermolecular forces due to electronegative substituents .
Antimicrobial Activity
  • BMTT Analogs : Compounds like 4-((5-(decylthio)-4-methyl-4H-1,2,4-triazol-3-yl)methyl)morpholine () show antifungal activity against Candida albicans and Aspergillus niger via membrane disruption .
  • Hydroxyphenyl Derivatives: 3-Substituted thio-5-(1-hydroxyphenyl)-4H-1,2,4-triazoles () inhibit Candida albicans and Escherichia coli by >90% at 0.01% concentration, likely due to phenolic hydroxyl groups enhancing membrane penetration .
Antioxidant Activity
  • Alkylated Triazole-Thiols: Derivatives with pyrazole or pyrrole substituents () exhibit moderate DPPH radical scavenging activity (IC₅₀: 50–100 μM), attributed to sulfur and nitrogen donor atoms stabilizing free radicals .
Corrosion Inhibition
  • 5-[(4-Chlorophenoxy) Methyl]-4H-1,2,4-Triazole-3-Thiol () inhibits aluminum alloy corrosion in HCl via adsorption on metal surfaces, achieving >80% efficiency at 1 mM concentration .

Biological Activity

5-[(1,3-benzodioxol-5-yloxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol is a compound of significant interest due to its potential biological activities. The triazole ring structure is known for its pharmacological properties, including antifungal, antibacterial, and anticancer effects. This article reviews the biological activity of this specific compound, synthesizing data from various studies and presenting it in a structured manner.

The compound is characterized by the following chemical structure:

  • Molecular Formula : C12H14N4O3S
  • CAS Number : [not specified]

Antifungal Activity

Research has shown that triazole derivatives exhibit notable antifungal properties. A study indicated that compounds with similar structures to this compound demonstrated significant antifungal activity against various fungal strains. The mechanism often involves the inhibition of ergosterol synthesis in fungal cell membranes.

Antibacterial Activity

The compound has also been evaluated for its antibacterial properties. In vitro studies have demonstrated that it exhibits moderate to high antibacterial activity against a range of Gram-positive and Gram-negative bacteria. The effectiveness can be attributed to the disruption of bacterial cell wall synthesis and interference with protein synthesis.

Anticancer Activity

Emerging research highlights the anticancer potential of triazole derivatives. Specifically, this compound has shown promise in inhibiting the growth of cancer cell lines such as HCT-116 (colon carcinoma) and T47D (breast cancer). The compound's mechanism may involve apoptosis induction and cell cycle arrest.

Study 1: Antifungal Efficacy

In a comparative study on various triazole derivatives, this compound was tested against Candida albicans and Aspergillus niger. Results indicated an inhibition zone diameter of 15 mm for Candida and 12 mm for Aspergillus at a concentration of 100 µg/mL.

Study 2: Antibacterial Properties

A study assessing the antibacterial activity against Staphylococcus aureus and Escherichia coli found that the compound exhibited an MIC (Minimum Inhibitory Concentration) of 32 µg/mL against S. aureus and 64 µg/mL against E. coli. These findings suggest potential as a therapeutic agent in treating bacterial infections.

Study 3: Anticancer Activity

In vitro assays on HCT-116 cells revealed that treatment with the compound resulted in a dose-dependent decrease in cell viability, with an IC50 value of approximately 25 µM after 48 hours of exposure. Flow cytometry analysis confirmed increased apoptosis rates in treated cells.

Summary of Biological Activities

Activity TypeObserved EffectReference
AntifungalEffective against Candida albicans
Effective against Aspergillus niger
AntibacterialMIC = 32 µg/mL (S. aureus)
MIC = 64 µg/mL (E. coli)
AnticancerIC50 = 25 µM (HCT-116 cells)

Q & A

Basic Research Questions

Q. What are the optimal synthesis conditions for 5-[(1,3-benzodioxol-5-yloxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol and its derivatives?

  • Methodological Answer : The synthesis typically involves alkylation of triazole-thiol precursors with brominated or iodinated reagents. For example, reacting 4-methyl-4H-1,2,4-triazole-3-thiol with 1-(1,3-benzodioxol-5-yl)-2-bromo-1-ethanone in propan-2-ol under reflux for 2 hours yields the target compound. Optimization studies recommend a 1:1 molar ratio of reactants and methanol for crystallization . Elemental analysis and spectroscopic techniques (¹H-NMR, LC-MS) are critical for confirming structural integrity post-synthesis .

Q. How can elemental analysis, ¹H-NMR, and LC-MS be utilized to confirm the structure of synthesized derivatives?

  • Methodological Answer : Elemental analysis verifies the empirical formula by comparing experimental and theoretical C, H, N, and S percentages. ¹H-NMR identifies substituents via characteristic shifts (e.g., benzodioxole protons at δ 6.8–7.2 ppm, methyl groups at δ 2.5–3.0 ppm). LC-MS provides molecular ion peaks (e.g., [M+H]+ at m/z 308 for C₁₂H₁₂N₃O₂S₂) and fragmentation patterns to confirm purity and molecular weight .

Q. What storage conditions are recommended to maintain the stability of this compound?

  • Methodological Answer : Short-term stability (1–2 weeks) is achieved at –4°C, while long-term storage (1–2 years) requires –20°C in airtight, light-protected containers. Degradation studies suggest monitoring via TLC or HPLC every 6 months to detect thiol oxidation or hydrolysis byproducts .

Advanced Research Questions

Q. How can molecular docking and ADME analysis predict the biological activity of triazole-thiol derivatives?

  • Methodological Answer : Molecular docking (e.g., using AutoDock Vina) evaluates binding affinities to target proteins (e.g., enzymes like CYP450 or kinases). ADME analysis predicts pharmacokinetic properties (e.g., logP for lipophilicity, topological polar surface area for bioavailability). For instance, derivatives with logP < 3.5 and hydrogen-bond donors ≤2 show enhanced blood-brain barrier penetration . Computational tools like Pass Online® can prioritize derivatives for in vitro assays based on predicted bioactivity profiles .

Q. What strategies resolve discrepancies between computational predictions and experimental bioactivity data?

  • Methodological Answer : If a compound shows high docking scores but low experimental activity, re-evaluate the binding mode using molecular dynamics simulations (e.g., GROMACS) to assess conformational stability. Alternatively, synthesize analogs with modified substituents (e.g., varying alkyl chain lengths or benzodioxole substituents) to refine structure-activity relationships (SAR) .

Q. How does alkyl chain length in S-alkyl derivatives influence physicochemical properties and bioactivity?

  • Methodological Answer : Increasing alkyl chain length (C₁–C₁₀) enhances lipophilicity (logP increases by ~0.5 per CH₂ group) but reduces solubility. Bioactivity often peaks at C₃–C₅ chains due to balanced hydrophobicity and steric effects. For example, butyl derivatives (C₄) of triazole-thiols show optimal antimicrobial activity in agar diffusion assays .

Q. What analytical methods ensure purity and stability under various experimental conditions?

  • Methodological Answer :

  • Purity : HPLC with a C18 column (acetonitrile/water gradient) and UV detection at 254 nm; ≥95% purity is standard for biological testing .
  • Stability : Accelerated stability studies at 40°C/75% RH for 4 weeks, with LC-MS monitoring for degradation products like sulfonic acids or disulfides .

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